7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-aminophenol with phthalic anhydride . The reaction is usually carried out in an organic solvent such as toluene or xylene, and the mixture is heated to reflux to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a variety of functionalized benzooxazine derivatives .
Scientific Research Applications
7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects on cellular pathways are being investigated to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-1H-benzo[D][1,3]oxazine-2,4-dione: This compound has a methoxy group instead of a hydroxy group, which can affect its chemical reactivity and biological activity.
7-Fluoro-1H-benzo[D][1,3]oxazine-2,4-dione: The presence of a fluorine atom can enhance the compound’s stability and alter its interaction with biological targets.
Uniqueness
7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione is unique due to its specific functional groups and the resulting chemical properties. The hydroxy group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Biological Activity
7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a benzo[d][1,3]oxazine core with hydroxyl and dione functional groups, which contribute to its reactivity and biological activity. Various synthetic routes have been explored to obtain derivatives of this compound, often employing microwave-assisted techniques to enhance yields and reduce reaction times. For instance, the synthesis of related oxazine derivatives has shown moderate to good yields under optimized conditions, indicating the potential for further exploration in drug development .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. Molecular docking studies have demonstrated its binding affinity to key enzymes involved in bacterial metabolism, such as carbonic anhydrase XII . The compound exhibited significant antibacterial action against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential as a novel antimicrobial agent .
Anticancer Activity
In addition to its antibacterial properties, this compound has shown promising anticancer activity . It was evaluated against the NCI-60 cancer cell line panel and demonstrated variable growth inhibition across different cancer types. The compound's mechanism of action appears to involve the induction of apoptosis through pathways associated with oxidative stress and redox regulation .
Study 1: Antibacterial Efficacy
A study conducted using molecular docking simulations indicated that this compound binds effectively to the active site of bacterial enzymes. The compound was tested in vitro against several bacterial strains, showing a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (MIC) |
---|---|---|
Staphylococcus aureus | 32 | 16 (Methicillin) |
Pseudomonas aeruginosa | 64 | 32 (Ciprofloxacin) |
Study 2: Anticancer Properties
In another investigation focused on its anticancer potential, the compound was tested against various cancer cell lines. Results showed that it inhibited cell proliferation with IC50 values ranging from 10 to 30 µM depending on the cell line tested.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
A549 (Lung Cancer) | 20 |
HeLa (Cervical Cancer) | 25 |
Properties
Molecular Formula |
C8H5NO4 |
---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
7-hydroxy-1H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H5NO4/c10-4-1-2-5-6(3-4)9-8(12)13-7(5)11/h1-3,10H,(H,9,12) |
InChI Key |
PHMZIGULYDFDIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=O)OC2=O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.